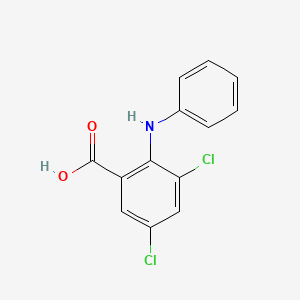![molecular formula C16H18Si B14260756 (3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane CAS No. 171774-69-9](/img/structure/B14260756.png)
(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane is a chemical compound with the molecular formula C16H18Si It is a derivative of cyclopenta[a]naphthalene, a polycyclic aromatic hydrocarbon, and contains a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane typically involves the reaction of cyclopenta[a]naphthalene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into its corresponding hydrosilane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Hydrosilane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of (3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The compound can also participate in various chemical reactions, such as oxidation and substitution, which can modify its activity and interactions with other molecules .
類似化合物との比較
Similar Compounds
Cyclopenta[a]naphthalene: The parent compound without the trimethylsilyl group.
Trimethylsilyl derivatives of other polycyclic aromatic hydrocarbons: Compounds with similar structural features but different aromatic cores.
Uniqueness
(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane is unique due to the presence of both the cyclopenta[a]naphthalene core and the trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
171774-69-9 |
|---|---|
分子式 |
C16H18Si |
分子量 |
238.40 g/mol |
IUPAC名 |
3H-cyclopenta[a]naphthalen-3-yl(trimethyl)silane |
InChI |
InChI=1S/C16H18Si/c1-17(2,3)16-11-10-14-13-7-5-4-6-12(13)8-9-15(14)16/h4-11,16H,1-3H3 |
InChIキー |
NEOOLEUARDTPNC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1C=CC2=C1C=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


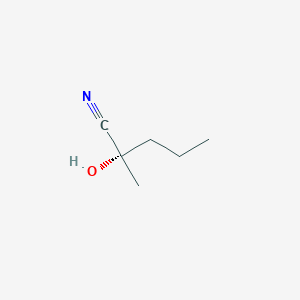

![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)

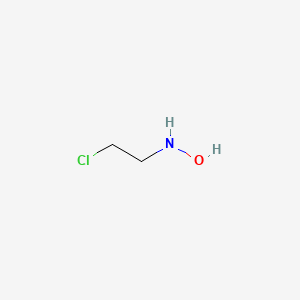
![1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14260714.png)
![5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2'-deoxyuridine](/img/structure/B14260717.png)
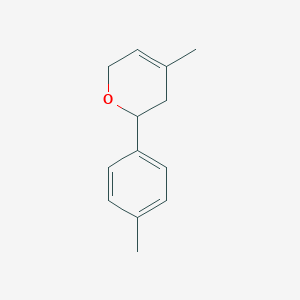
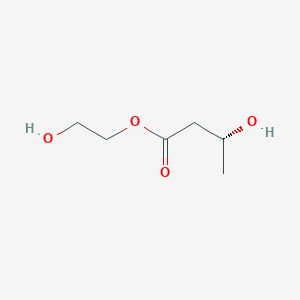
![N-[5-(2-Amino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260729.png)
![(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone)](/img/structure/B14260734.png)

